N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is a synthetic organic compound belonging to the thiourea class. Thioureas are known for their diverse biological activities and are widely studied for various applications in medicinal chemistry and materials science. This specific thiourea derivative has been investigated for its potential antimicrobial properties. []
CAS No.: 27821-45-0
CAS No.: 542-46-1
CAS No.: 32986-79-1
CAS No.: 62770-67-6
CAS No.: 614-46-0